6-[3-(Difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine
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Overview
Description
6-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE is a complex organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of difluoromethoxy, trifluoromethyl, and methyl groups attached to an isoxazolo[5,4-b]pyridine core. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The presence of fluorine-containing groups enhances its binding affinity and selectivity towards certain enzymes and receptors. This can lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
- 4,5,6,7-TETRAHYDRO-ISOXAZOLO-[4,5-C]PYRIDINE
Uniqueness
6-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct physicochemical properties and biological activities. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C15H9F5N2O2 |
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Molecular Weight |
344.24 g/mol |
IUPAC Name |
6-[3-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C15H9F5N2O2/c1-7-12-10(15(18,19)20)6-11(21-13(12)24-22-7)8-3-2-4-9(5-8)23-14(16)17/h2-6,14H,1H3 |
InChI Key |
JBNDXGKYUFPWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
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